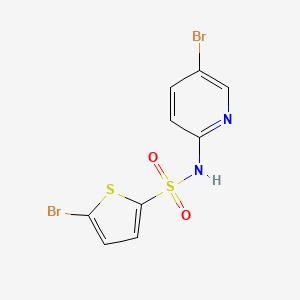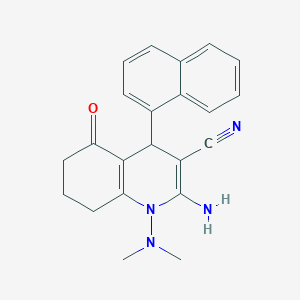![molecular formula C19H15ClF3N3O3 B11497397 methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate](/img/structure/B11497397.png)
methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is a complex organic compound that features an indole ring, a trifluoromethyl group, and a chlorophenyl carbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The final step involves the coupling of the indole derivative with the chlorophenyl carbamoyl group, which can be achieved using carbamoyl chloride derivatives in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorophenyl carbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-{[(3-Bromphenyl)carbamoyl]amino}-3,3,3-trifluor-2-(1H-indol-3-yl)propanoat
- Methyl-2-{[(3-Fluorphenyl)carbamoyl]amino}-3,3,3-trifluor-2-(1H-indol-3-yl)propanoat
- Methyl-2-{[(3-Methylphenyl)carbamoyl]amino}-3,3,3-trifluor-2-(1H-indol-3-yl)propanoat
Einzigartigkeit
Methyl-2-{[(3-Chlorphenyl)carbamoyl]amino}-3,3,3-trifluor-2-(1H-indol-3-yl)propanoat ist aufgrund der Anwesenheit der Chlorphenylgruppe einzigartig, die seine biologische Aktivität und Spezifität gegenüber bestimmten molekularen Zielstrukturen verbessern kann . Die Trifluormethylgruppe verleiht auch einzigartige physikalisch-chemische Eigenschaften, wie z. B. erhöhte metabolische Stabilität und verbesserte pharmakokinetische Profile .
Eigenschaften
Molekularformel |
C19H15ClF3N3O3 |
|---|---|
Molekulargewicht |
425.8 g/mol |
IUPAC-Name |
methyl 2-[(3-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H15ClF3N3O3/c1-29-16(27)18(19(21,22)23,14-10-24-15-8-3-2-7-13(14)15)26-17(28)25-12-6-4-5-11(20)9-12/h2-10,24H,1H3,(H2,25,26,28) |
InChI-Schlüssel |
WIMFIMPMIYATHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11497314.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11497316.png)
![4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B11497330.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11497345.png)
![2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11497346.png)
![Ethyl 4-({[5-oxo-1-phenyl-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11497360.png)
![N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B11497367.png)
![Methyl 3-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B11497370.png)
![2-(3-chloro-4-hydroxy-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11497378.png)
![[1,3,5]Triazine-2,4-diamine, 6-(1-benzo[1,3]dioxol-5-yl-1H-tetrazol-5-ylsulfanylmethyl)-N,N-dimethyl-](/img/structure/B11497383.png)
![5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B11497392.png)
![2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11497393.png)

